C5a Receptor Antagonist Potency: CP-447697 vs. Avacopan, NDT9513727, and W-54011
CP-447697 exhibits an IC50 of 31 nM for displacement of radiolabeled C5a from the human C5a receptor (C5aR1) [1]. In the broader landscape of C5aR antagonists, this potency occupies a distinct intermediate tier: it is approximately 310-fold less potent than avacopan (IC50 = 0.1 nM) but approximately 3-fold less potent than NDT9513727 (IC50 = 11.6 nM) and approximately 10-fold less potent than W-54011 (Ki = 2.2 nM, IC50 = 1.6–3.1 nM across multiple functional readouts) [2]. This potency differential is mechanistically relevant: avacopan represents a clinical-stage first-in-class antagonist optimized for maximal receptor occupancy, while CP-447697 was developed within an earlier lead optimization campaign from an initial 1 μM screening hit [3]. The 31 nM potency of CP-447697 may be advantageous in experimental contexts requiring partial or titratable C5aR blockade rather than near-complete receptor inhibition, providing researchers with a graded pharmacological tool distinct from ultra-high-potency comparators [4].
| Evidence Dimension | C5a receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 31 nM (CP-447697) |
| Comparator Or Baseline | Avacopan: IC50 = 0.1 nM; NDT9513727: IC50 = 11.6 nM; W-54011: Ki = 2.2 nM, IC50 = 1.6–3.1 nM |
| Quantified Difference | CP-447697 is 310-fold less potent than avacopan, 2.7-fold less potent than NDT9513727, and ~14-fold less potent than W-54011 (binding Ki) |
| Conditions | Radioligand displacement assay using [125I]-labeled human recombinant C5a on human C5aR-expressing cell membranes |
Why This Matters
The 31 nM potency provides a titratable, intermediate-range pharmacological tool distinct from ultra-potent clinical candidates, enabling dose-response studies requiring partial receptor blockade.
- [1] Adooq Bioscience. CP-447697 Product Datasheet: IC50 = 31 nM against human C5a receptor. View Source
- [2] Liu H, et al. (2018). Orthosteric and allosteric antagonists of the complement C5a receptor. Journal of Medicinal Chemistry, 61(8): 3253-3276. Table of C5aR antagonist potencies. View Source
- [3] Blagg J, et al. (2008). Discovery and optimization of benzo[b]thiophene-3-carboxamides as C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(21): 5601-5604. View Source
- [4] Monk PN, et al. (2007). Function, structure and therapeutic potential of complement C5a receptors. British Journal of Pharmacology, 152(4): 429-448. View Source
